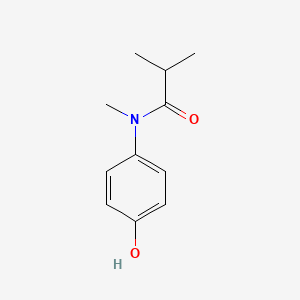

N-(4-羟基苯基)-N,2-二甲基丙酰胺

描述

“N-(4-hydroxyphenyl)-N,2-dimethylpropanamide” is a derivative of acetaminophen (also known as paracetamol), which is a widely used antipyretic and analgesic drug . The compound has a hydroxyphenyl group (a phenol derivative) and a dimethylpropanamide group (a derivative of propanoic acid).

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the hydroxyphenyl group) and a propanamide group. The hydroxyphenyl group is likely to contribute to the compound’s polarity and could be involved in hydrogen bonding .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this compound has a hydroxyphenyl group, it might exhibit some degree of polarity and could be capable of forming hydrogen bonds .科学研究应用

Antiviral Activity

4-HPR has demonstrated promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has been studied for its effectiveness in achieving plasma concentrations that are effective against the Dengue virus . The challenges to its clinical use include its poor solubility and bioavailability, which limit its efficacy in vivo. However, recent studies have focused on enhancing 4-HPR exposure through various formulations to maintain effective plasma concentrations for antiviral activity .

Cancer Therapy

Fenretinide is well-known for its anticancer properties. It has been shown to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA) at concentrations of 1–10 µM . The compound induces apoptosis in cancer cells and has been a subject of extensive research for its potential use in cancer therapy, particularly in breast and ovarian cancers.

Pharmacokinetics Optimization

To overcome the challenges of fenretinide’s solubility and bioavailability, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to enhance the in vivo exposure of 4-HPR, thereby improving its pharmacokinetic profile. Studies suggest that novel lipid-based formulations could achieve more than a threefold improvement in 4-HPR exposure .

Metabolic Pathway Inhibition

Fenretinide exposure is limited by solubility and first-pass intestinal elimination. However, it can be improved through the inhibition of cytochrome P450 (CYP) metabolism. By inhibiting CYP enzymes, the metabolic clearance of 4-HPR is reduced, leading to increased bioavailability and therapeutic potential .

作用机制

Target of Action

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known as Fenretinide , has been found to target several human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

The interaction of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide with its targets results in the inhibition of cell growth. This is achieved through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-hydroxyphenyl)-N,2-dimethylpropanamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide affects several biochemical pathways. It has been found to inhibit the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . These properties render N-(4-hydroxyphenyl)-N,2-dimethylpropanamide an attractive candidate for breast cancer chemoprevention .

Pharmacokinetics

It is known that it selectively accumulates in breast tissue . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide’s action include the inhibition of cell growth and the induction of apoptosis . It has been found to be particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

属性

IUPAC Name |

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)11(14)12(3)9-4-6-10(13)7-5-9/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFULDWTZLIXTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

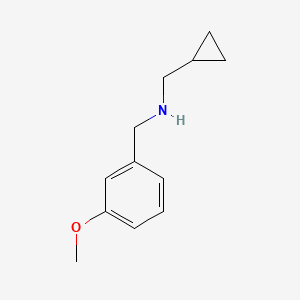

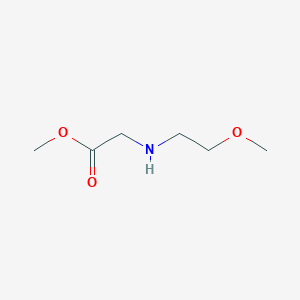

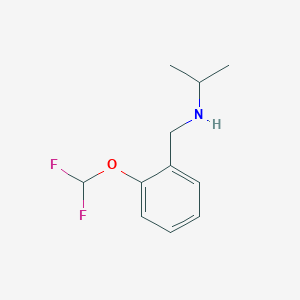

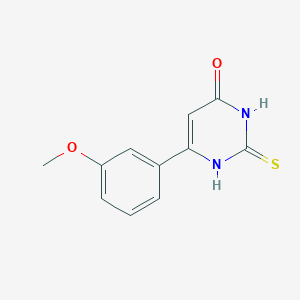

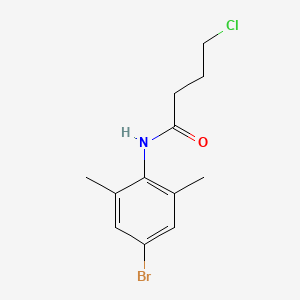

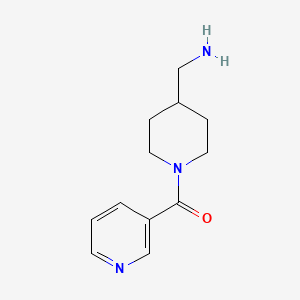

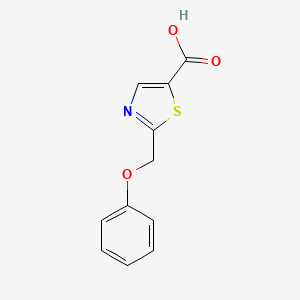

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)